ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate
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Description
Ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, including antibacterial and antifungal activities, along with structural insights and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H18N2O5, with a molecular weight of approximately 302.31 g/mol. The structure features a benzoate moiety linked to a complex oxazocine ring system. The crystal structure has been characterized, revealing significant hydrogen bonding interactions that contribute to its stability and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₂O₅ |
Molecular Weight | 302.31 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Crystal System | Monoclinic |
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi.
Case Study: Antibacterial Efficacy
A study assessed the compound's antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL
- Escherichia coli : MIC of 64 µg/mL
These findings suggest a moderate antibacterial effect compared to standard antibiotics.
Antifungal Activity
The compound also displayed antifungal activity against common pathogens like Candida albicans with an MIC of 16 µg/mL. This indicates potential for therapeutic applications in treating fungal infections.
Table 2: Biological Activity Summary
Activity Type | Pathogen/Organism | MIC (µg/mL) |
---|---|---|
Antibacterial | Staphylococcus aureus | 32 |
Antibacterial | Escherichia coli | 64 |
Antifungal | Candida albicans | 16 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may disrupt cell membrane integrity in bacteria and inhibit cell wall synthesis in fungi.
Properties
IUPAC Name |
ethyl 4-[(9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-28-21(27)13-8-10-14(11-9-13)23-19(25)18-16-12-22(2,24-20(18)26)29-17-7-5-4-6-15(16)17/h4-11,16,18H,3,12H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKNLPLLTBOOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC(NC2=O)(OC4=CC=CC=C34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.